3-Amino-4-methoxypentanoic acid

Description

Significance of Non-Proteinogenic Amino Acids in Chemical Biology and Organic Synthesis

Non-proteinogenic amino acids, which are not naturally incorporated into proteins during translation, are a diverse and crucial class of molecules. fiveable.me Their importance stems from their wide-ranging biological activities and their utility as building blocks in organic synthesis. In nature, these amino acids can be found as metabolic intermediates, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org For instance, gamma-aminobutyric acid (GABA), a non-proteinogenic amino acid, is the primary inhibitory neurotransmitter in the human brain. omicsonline.org

In the realm of drug discovery and development, non-proteinogenic amino acids are invaluable tools. nih.gov Their incorporation into peptide-based drug candidates can significantly enhance stability, potency, and bioavailability compared to peptides composed solely of natural amino acids. nih.gov This is because they can introduce conformational constraints, alter susceptibility to enzymatic degradation, and provide novel side-chain functionalities. nih.gov Furthermore, many non-proteinogenic amino acids serve as precursors or key intermediates in the synthesis of complex natural products and pharmaceuticals. acs.orgtaylorandfrancis.com The structural diversity offered by these "unnatural" amino acids allows chemists to design and create novel molecules with tailored properties, making them a cornerstone of modern medicinal chemistry and organic synthesis. wikipedia.orgnih.gov

Overview of the Chemical Compound's Structural Features and Nomenclature

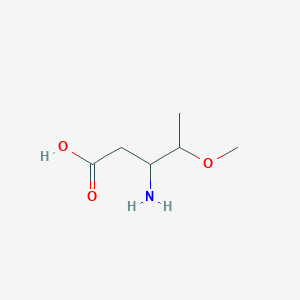

3-Amino-4-methoxypentanoic acid is a derivative of pentanoic acid, a five-carbon carboxylic acid. Its structure is characterized by an amino group (-NH2) at the third carbon (C3) and a methoxy (B1213986) group (-OCH3) at the fourth carbon (C4). The systematic IUPAC name for this compound is this compound.

Below is a table summarizing the key structural and chemical identifiers for this compound.

| Property | Value |

| Molecular Formula | C6H13NO3 |

| IUPAC Name | This compound |

| CAS Number | Not available |

| PubChem CID | 21198459 nih.gov |

| Molecular Weight | 147.17 g/mol |

| Canonical SMILES | CC(OC)C(C(O)=O)CN |

This data is based on publicly available chemical databases. nih.gov

The presence of both an amino group and a carboxylic acid group classifies it as an amino acid. The "3-amino" designation indicates the position of the amino group relative to the carboxyl group, making it a β-amino acid. The methoxy group at the C4 position introduces an ether linkage, which can influence the molecule's polarity, solubility, and potential for hydrogen bonding.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

3-amino-4-methoxypentanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-4(10-2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |

InChI Key |

WBTMFTFFBNAWMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CC(=O)O)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 4 Methoxypentanoic Acid and Its Analogues

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-Amino-4-methoxypentanoic acid offers several logical pathways for its construction. The primary disconnections involve breaking the Cα-Cβ bond or the Cβ-N bond, which point toward well-established synthetic reactions.

Cα-Cβ Disconnection: This break suggests a Mannich-type reaction or a conjugate addition of an enolate. In a Mannich approach, the target molecule could be formed from a methoxy-substituted aldehyde, a malonic acid half-ester, and an ammonia (B1221849) source.

Cβ-N Disconnection: This strategy points towards the conjugate addition of an amine or an amine equivalent to an α,β-unsaturated ester. The required precursor would be methyl 4-methoxy-2-pentenoate. Subsequent stereoselective amination would yield the desired product.

Homologation Strategy: Another approach involves the Arndt-Eistert homologation of a protected α-amino acid, specifically a derivative of 3-methoxyvaline. This method extends the carbon chain of an α-amino acid to produce the corresponding β-amino acid. illinois.edu

These disconnections form the basis for the various synthetic strategies detailed in the following sections.

Stereoselective and Asymmetric Synthetic Approaches

Achieving stereocontrol at the C2 and C3 positions is paramount in the synthesis of β-amino acids. Several asymmetric methodologies have been developed to this end. hilarispublisher.com

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. capes.gov.br For the synthesis of β-amino acids, auxiliaries such as Evans oxazolidinones and pseudoephedrine are commonly employed to control the stereoselective alkylation of enolates or conjugate additions. thieme-connect.de For instance, an N-acylated chiral oxazolidine (B1195125) can undergo a highly diastereoselective conjugate addition with an amine equivalent, or its enolate can be selectively alkylated. After the key stereocenter is set, the auxiliary is cleaved to yield the chiral β-amino acid.

A known method involves the use of a chiral oxazolidine α,β-unsaturated ester, which undergoes a highly diastereoselective 1,4-addition of an organocuprate to establish the C4 stereocenter. capes.gov.br

Table 1: Examples of Chiral Auxiliary-Mediated Asymmetric Synthesis of β-Amino Acid Derivatives

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| (S)-1-phenylethylamine | Nucleophilic Addition | Heterocyclic iminium salt | 60:40 dr | nih.gov |

| (R)-phenylglycinol | Multicomponent Reaction | Succinaldehyde, Benzotriazole | Enantiomerically pure | nih.gov |

This table presents data for the synthesis of various β-amino acid analogues to illustrate the efficacy of the methodology.

Asymmetric catalysis offers a more atom-economical approach to enantiomerically pure compounds. The asymmetric hydrogenation of β-enamino esters is a powerful method for synthesizing chiral β-amino acids. Catalysts based on rhodium (Rh) or ruthenium (Ru) with chiral phosphine (B1218219) ligands have shown high efficacy. hilarispublisher.comnih.gov For a precursor to this compound, this would involve the hydrogenation of a substrate like (Z)-methyl 3-amino-4-methoxy-2-pentenoate.

Palladium-catalyzed aminocarbonylation of alkenes also provides a route to N-protected β-amino acid derivatives, although direct asymmetric synthesis from simple olefins remains a challenge. illinois.edu

Table 2: Asymmetric Hydrogenation for Chiral Amine Synthesis

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Ru(O2CCH3)2-BINAP | N-acyl-β-(amino) acrylates | β-amino acid derivative | High | hilarispublisher.com |

| Rh-DuanPhos | Unprotected amino ketones | Chiral amino alcohols | Good | nih.gov |

This table showcases representative results for asymmetric hydrogenation leading to chiral amines and their derivatives.

Beyond catalytic hydrogenation, other enantioselective transformations are crucial. Electrophilic amination of chiral enolates derived from esters or ketones is a viable strategy. Furthermore, kinetic resolution, either enzymatic or chemical, can be used to separate a racemic mixture of the target β-amino acid or a precursor. For example, an aminopeptidase (B13392206) can selectively hydrolyze one enantiomer of a β-amino acid amide, allowing for the separation of the desired L- or D-amino acid. iupac.org

Multi-Component Reactions in this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer an efficient pathway to complex molecules. wikipedia.orgtcichemicals.com The Ugi and Passerini reactions are prominent isocyanide-based MCRs that can generate α-amino carboxamide derivatives, which can sometimes be adapted for β-amino acid synthesis. wikipedia.orgmdpi.com

A more direct approach for β-amino acid synthesis is the Mannich reaction. This involves the reaction of an aldehyde, an amine, and a compound with an acidic proton (like a malonate). organic-chemistry.org For this compound, a potential one-pot reaction could involve 2-methoxypropanal, ammonia, and a malonic ester, followed by hydrolysis and decarboxylation. Catalytic asymmetric versions of the Mannich reaction have been developed, providing enantiomerically enriched β-amino esters. organic-chemistry.orgbeilstein-journals.org

Table 3: Common Multi-Component Reactions in Amino Acid Synthesis

| Reaction Name | Components | Product Type | Reference |

|---|---|---|---|

| Strecker Synthesis | Aldehyde, Ammonia, Cyanide | α-Amino acid | wikipedia.org |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | mdpi.com |

| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl Compound | β-Amino carbonyl compound | organic-chemistry.org |

This table outlines foundational MCRs relevant to the synthesis of amino acids and related heterocyclic structures.

Chemo-Enzymatic and Biocatalytic Pathways for this compound Production

Biocatalysis provides highly selective and environmentally benign alternatives to traditional chemical synthesis. mdpi.com Enzymes like ammonia lyases and aminomutases are particularly relevant for β-amino acid production. nih.gov

Aminomutases: These enzymes catalyze the interconversion of α- and β-amino acids. A leucine (B10760876) aminomutase, for example, could potentially convert an α-amino acid precursor, (2S,3R)-2-amino-3-methyl-4-methoxypentanoic acid, into the desired (3R)-3-amino-4-methoxypentanoic acid.

Transaminases (ATs): These enzymes can catalyze the asymmetric amination of a keto-acid. A suitable precursor, methyl 4-methoxy-3-oxopentanoate, could be stereoselectively aminated using a transaminase with an appropriate amine donor to yield the chiral β-amino ester. nih.govresearchgate.net

Decarboxylative Aldol (B89426) Addition: Recently developed enzymes, such as UstD, can perform a decarboxylative aldol addition. This involves the reaction of an amino acid like aspartate with an aldehyde to form γ-hydroxy amino acids, showcasing the potential for enzymatic C-C bond formation to create complex amino acid structures. nih.govchemrxiv.org

Chemo-enzymatic approaches combine chemical steps with enzymatic transformations to leverage the strengths of both domains. capes.gov.briupac.orgiaea.org A chemical synthesis could be used to generate a prochiral keto-ester precursor, which is then asymmetrically aminated in a highly enantioselective biocatalytic step.

Novel Methodologies for the Introduction of the Methoxy (B1213986) Group and Amine Functionality

The strategic introduction of the amine and methoxy groups is critical for the successful synthesis of this compound. Modern synthetic methods offer innovative ways to install these functionalities with high levels of control and efficiency.

Introduction of the Amine Functionality: A primary challenge in forming β-amino acids is the selective functionalization of the β-carbon. One cutting-edge approach involves the direct amination of C-H bonds. For instance, a dual catalytic system using an iridium photocatalyst and a chiral copper catalyst can achieve enantioselective radical C-H amination to produce β-amino alcohols from simple alcohol starting materials. nih.gov In this method, an alcohol is temporarily converted to an imidate radical, which undergoes a regioselective 1,5-hydrogen atom transfer (HAT) to create a radical at the β-position. nih.gov This radical is then trapped stereoselectively to form a chiral oxazoline, which can be hydrolyzed to the desired enantioenriched β-amino alcohol, a direct precursor to the target β-amino acid. nih.gov

Another novel strategy utilizes N-alkoxyamides to control and enhance reactivity. The presence of an N-methoxy group increases the nucleophilicity of the amide nitrogen, enabling direct coupling reactions with aldehydes that are not feasible with standard amides. nih.gov This approach allows for the construction of multi-substituted N-methoxyamines in a two-step process involving an initial amide/aldehyde coupling followed by a nucleophilic addition to the now more electrophilic amide carbonyl. nih.gov This method provides a versatile platform for creating diverse amine-containing structures.

Introduction of the Methoxy Group and Simultaneous C-N/C-O Bond Formation: The introduction of the methoxy group at the γ-position relative to the carboxyl group can be achieved through several methods. A particularly elegant and stereocontrolled approach is the alkoxyallylboration of imines. This method allows for the simultaneous formation of the C-N bond and the C-C bond adjacent to the oxygen-bearing carbon. The use of chiral allylboron "ate" complexes, generated from reagents like B-allyldiisopinocampheylborane in the presence of methanol, facilitates the asymmetric addition to aldimines. documentsdelivered.comepa.gov This reaction furnishes β-alkoxy homoallylic amines with very high diastereoselectivity and enantioselectivity, establishing the relative stereochemistry between the newly formed amino group and the alkoxy-substituted carbon. documentsdelivered.comepa.gov The resulting homoallylic amine can then be oxidatively cleaved to yield the desired β-amino acid core.

Table 1: Selected Novel Methodologies for Functional Group Introduction

| Method | Target Functionality | Key Reagents/Catalysts | Outcome/Features |

|---|---|---|---|

| Dual Catalytic C-H Amination | β-Amino group | Iridium photocatalyst, Chiral Copper catalyst, Imidoyl chloride | Enantioselective formation of β-amino alcohols from alcohols via 1,5-HAT. nih.gov |

| N-Methoxyamide Chemistry | Amine functionality | N-methoxyamides, Aldehydes | Two-step synthesis of multi-substituted amines; N-methoxy group acts as a reactivity control element. nih.gov |

| Alkoxyallylboration of Imines | β-Amino and γ-Methoxy groups | B-alkoxyallyl-diisopinocampheylborane, Aldimines | Highly diastereoselective and enantioselective synthesis of β-alkoxy homoallylic amines. documentsdelivered.comepa.gov |

Synthesis of Stereoisomers and Diastereomers of this compound

Controlling the stereochemistry at both the C3 and C4 positions is paramount for synthesizing specific stereoisomers of this compound. The relationship between the amino and methoxy groups can be either syn or anti, leading to two pairs of enantiomers. Methodologies that provide high diastereoselectivity and enantioselectivity are therefore highly sought after.

Diastereoselective Synthesis: The synthesis of γ-amino alcohols, which are direct precursors to γ-alkoxy-β-amino acids via oxidation, serves as an excellent platform for establishing diastereoselectivity. Research has shown that the choice of catalyst and hydrogenation method can effectively dictate the formation of either syn or anti products from a common β-aminoketone precursor. ru.nlrsc.org

For example, the asymmetric hydrogenation of N-protected β-aminoketones using a Rhodium-based BINAP catalyst under hydrogen pressure consistently yields the syn-γ-amino alcohol with excellent diastereoselectivity. ru.nl Conversely, using an Iridium-catalyzed asymmetric transfer hydrogenation (ATH) with 2-propanol as the hydrogen source leads to the preferential formation of the anti-diastereomer. ru.nlrsc.org This powerful complementarity allows for access to all four potential diastereomers of a γ-amino alcohol from a single chiral β-aminoketone. The stereochemical outcome is dependent on the chirality of both the catalyst and the existing stereocenter in the substrate. ru.nl

Enantioselective Synthesis: Achieving enantioselectivity often involves the use of chiral starting materials, auxiliaries, or catalysts. One powerful strategy is the asymmetric alkylation of chiral nucleophilic glycine (B1666218) equivalents. For instance, Ni(II)-complexes derived from a Schiff base of glycine and a chiral ligand can be deprotonated to form a chiral nucleophilic species. This complex can then react with a suitable electrophile with high diastereoselectivity. researchgate.net For the synthesis of this compound, a potential electrophile would be a molecule like 1-bromo-2-methoxypropane. Subsequent hydrolysis of the complex would release the enantiomerically enriched β-amino acid. researchgate.net

Another robust approach is the reagent-controlled asymmetric synthesis using chiral borane (B79455) reagents. As mentioned previously, the reaction of imines with reagents like B-allyldiisopinocampheylborane can provide homoallylic amines with high enantiomeric excess. documentsdelivered.com This strategy establishes the absolute stereochemistry at the carbon bearing the nitrogen atom, which then directs the stereochemistry of subsequent transformations.

Table 2: Catalyst Systems for Diastereoselective Synthesis of γ-Amino Alcohols

| Desired Diastereomer | Method | Catalyst System | Hydrogen Source | Typical Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| syn | Asymmetric Hydrogenation | Rh(COD)₂BF₄ / (R)-BINAP | H₂ (gas) | >99:1 |

| anti | Asymmetric Transfer Hydrogenation (ATH) | [IrCp*Cl₂]₂ / Amino acid amide complex | 2-Propanol | ~80:20 |

Chemical Reactivity, Derivatization, and Transformation Studies of 3 Amino 4 Methoxypentanoic Acid

Reactions at the Amino Group (e.g., Acylation, Alkylation, Protecting Group Chemistry)

The amino group of 3-amino-4-methoxypentanoic acid, being a primary amine, exhibits characteristic nucleophilicity, making it susceptible to a variety of electrophilic reagents.

Acylation: The amino group readily undergoes acylation reactions with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-acetyl-3-amino-4-methoxypentanoic acid. The choice of base is crucial to neutralize the hydrogen chloride byproduct without promoting unwanted side reactions.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction can proceed to give mono- and di-alkylated products. The degree of alkylation can be controlled by the stoichiometry of the reagents and the reaction conditions. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative and often more controlled method for introducing alkyl groups.

Protecting Group Chemistry: In multi-step syntheses involving this compound, protection of the amino group is often necessary to prevent its interference with reactions targeting other parts of the molecule. Common amino protecting groups that are applicable include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. highfine.com These are typically introduced by reacting the amino acid with di-tert-butyl dicarbonate or benzyl chloroformate, respectively, under basic conditions. The selection of the protecting group depends on its stability to the conditions of subsequent reaction steps and the ease of its removal. For example, the Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis. highfine.com

| Reagent | Product | Reaction Type |

| Acetyl Chloride | N-acetyl-3-amino-4-methoxypentanoic acid | Acylation |

| Methyl Iodide | N-methyl-3-amino-4-methoxypentanoic acid | Alkylation |

| Di-tert-butyl dicarbonate | N-Boc-3-amino-4-methoxypentanoic acid | Protection |

| Benzyl Chloroformate | N-Cbz-3-amino-4-methoxypentanoic acid | Protection |

Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Reduction)

The carboxylic acid group of this compound can be converted into a variety of derivatives, including esters, amides, and alcohols, through standard organic transformations.

Esterification: The carboxylic acid can be esterified to form the corresponding esters. A common method is the Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com For example, treatment with methanol and catalytic sulfuric acid would yield methyl 3-amino-4-methoxypentanoate. Alternatively, reaction with alkyl halides under basic conditions can also produce esters. A convenient method for preparing methyl esters of amino acids involves the use of methanol and trimethylchlorosilane at room temperature. nih.gov

Amidation: The carboxylic acid can be converted to amides by reaction with amines in the presence of a coupling agent. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov This allows for the formation of a peptide-like bond. Direct amidation of unprotected amino acids has also been achieved using borate esters, offering a more direct route to amide derivatives. tcichemicals.com

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, 3-amino-4-methoxypentan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction must be carried out under anhydrous conditions, and the amino group may need to be protected to avoid side reactions.

| Reagent | Product | Reaction Type |

| Methanol, H₂SO₄ | Methyl 3-amino-4-methoxypentanoate | Esterification |

| Benzylamine, EDC | N-benzyl-3-amino-4-methoxypentanamide | Amidation |

| Lithium Aluminum Hydride | 3-amino-4-methoxypentan-1-ol | Reduction |

Chemical Modifications of the Methoxy (B1213986) and Alkyl Chain Features

The methoxy group and the pentanoic acid backbone of this compound offer additional sites for chemical modification, although these are generally less reactive than the amino and carboxylic acid groups.

The methoxy group is relatively inert to many common reagents. However, under harsh acidic conditions (e.g., with HBr or HI), the ether linkage can be cleaved to yield the corresponding alcohol, 3-amino-4-hydroxypentanoic acid. This transformation opens up possibilities for further functionalization at the C4 position.

The alkyl chain itself is generally unreactive towards many reagents. However, the presence of the activating amino and carboxylic acid groups can influence the reactivity of the adjacent C-H bonds under certain conditions. For instance, radical-based C-H functionalization reactions could potentially be employed to introduce substituents onto the alkyl chain, though this would likely require specialized catalysts and conditions.

Investigations into Ring Closure and Cyclization Reactions

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a potential precursor for the synthesis of various heterocyclic structures through intramolecular cyclization reactions.

Depending on the reaction conditions and the relative positions of the functional groups, different ring sizes can be formed. As a β-amino acid, intramolecular amide bond formation would lead to the formation of a four-membered β-lactam ring. This cyclization typically requires activation of the carboxylic acid group.

The presence of the methoxy group at the 4-position (γ-position relative to the carboxyl group) introduces the possibility of other cyclization pathways. For example, if the methoxy group were first converted to a hydroxyl group, intramolecular esterification could lead to the formation of a five-membered γ-lactone. Studies on analogous 3-amino-2,4-dihydroxybutanoic acid derivatives have shown that the amino group can participate in cyclization to form γ-lactones, oxazolidinones, oxazolines, and aziridines. researchgate.net Similar reactivity could be anticipated for derivatives of this compound under appropriate conditions. For instance, N-protected diazoketones derived from α-amino acids have been shown to undergo intramolecular cyclization to form oxazinanones. frontiersin.org

Mechanism of Epimerization and Racemization Pathways

This compound possesses two chiral centers, at C3 and C4. The stereochemical integrity of these centers is crucial for many of its potential applications. Epimerization (the change in configuration at one of multiple stereocenters) and racemization (the formation of an equal mixture of enantiomers) are important considerations during its synthesis and subsequent chemical transformations.

Epimerization at C3: The hydrogen atom at the C3 position (the α-carbon relative to the amino group in β-amino acid nomenclature) is potentially acidic and can be abstracted by a base. This would lead to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to inversion of the stereochemistry at this center. The ease of this process is influenced by the stability of the enolate, which in turn is affected by the nature of the substituents. The methoxy group at C4, being an electron-donating group, would likely have a modest electronic effect on the acidity of the C3 proton.

Epimerization at C4: The hydrogen at the C4 position is less acidic than the one at C3 and is therefore less prone to abstraction under typical basic conditions. Epimerization at this center is less likely to occur through a simple deprotonation-reprotonation mechanism.

Racemization would occur if both chiral centers were to epimerize, leading to a mixture of all four possible stereoisomers. In the context of peptide synthesis, racemization is a known side reaction that can occur during the activation of the carboxylic acid group, particularly when strong activating agents and bases are used. highfine.com The mechanism often involves the formation of an oxazolone intermediate for α-amino acids. While the mechanism for β-amino acids is different, the risk of epimerization at the α-carbon to the carboxyl group (C3) during coupling reactions remains. Factors such as the choice of coupling reagent, base, solvent, and temperature can all influence the extent of epimerization. For instance, the use of certain additives like 1-hydroxybenzotriazole (HOBt) can help to suppress racemization during peptide coupling.

Studies on the racemization of amino acids have shown that it can be catalyzed by aldehydes in the presence of an acid, proceeding through an imine intermediate. The rate of racemization is dependent on various factors, including temperature and the presence of water. Theoretical studies have also been employed to understand the mechanisms and influencing factors of amino acid racemization. nih.gov

Stereochemical Investigations and Conformational Analysis of 3 Amino 4 Methoxypentanoic Acid

Absolute Configuration Determination Methodologies

The unambiguous assignment of the absolute configuration of stereocenters is fundamental to understanding the structure-activity relationships of chiral molecules. For 3-Amino-4-methoxypentanoic acid, which possesses chiral centers at the C3 and C4 positions, several advanced analytical techniques can be employed.

Advanced Marfey's Method: A powerful tool for determining the absolute configuration of amino acids is the Advanced Marfey's method. This technique involves the derivatization of the primary amine of the amino acid with a chiral reagent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) or its D-enantiomer. nih.govnih.gov This reaction creates a pair of diastereomers that can be separated and analyzed using liquid chromatography-mass spectrometry (LC-MS). nih.govbiomolther.org The elution order of these diastereomers, when compared to that of known standards, allows for the assignment of the absolute configuration of the amino acid. The Advanced Marfey's method is particularly advantageous as it does not strictly require authentic standards of the unusual amino acid itself, but rather relies on the predictable chromatographic behavior of the derivatives. nih.govcapes.gov.br

Chiral Derivatization: Beyond Marfey's reagent, a variety of other chiral derivatizing agents (CDAs) can be utilized to determine the absolute configuration of amino acids like this compound. nih.gov Reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) react with the amino group to form diastereomers. nih.govresearchgate.net These diastereomeric derivatives can then be separated by achiral chromatography, and their elution order provides information about the stereochemistry of the original molecule. nih.govresearchgate.net The choice of the derivatizing agent can be critical, as different reagents may offer varying degrees of separation and sensitivity for a particular amino acid. nih.govresearchgate.net For instance, while FDAA is known for high enantioselectivity, other reagents might be more suitable for specific structural features. nih.govresearchgate.net

Relative Configuration Assignment Strategies

The determination of the relative configuration of the stereocenters within a molecule is a crucial step in elucidating its complete three-dimensional structure. For this compound, this involves establishing the spatial relationship between the substituents at the C3 and C4 positions. The IUPAC nomenclature system provides a framework for designating the relative stereochemistry using prefixes like cis and trans or by using the Cahn-Ingold-Prelog (R/S) system when the absolute configuration is known. qmul.ac.ukmedschoolcoach.com The relative configuration can often be inferred from spectroscopic data, particularly from nuclear magnetic resonance (NMR) coupling constants, which are sensitive to the dihedral angles between adjacent protons.

Conformational Landscape Analysis in Solution and Solid State

The biological function of a molecule is intimately linked to its three-dimensional shape, which can vary depending on its environment. Therefore, understanding the conformational landscape of this compound in both solution and the solid state is of significant interest.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying the conformation of molecules in solution. nih.govrsc.org By analyzing various NMR parameters, such as chemical shifts, nuclear Overhauser effects (NOEs), and scalar coupling constants (J-couplings), detailed insights into the molecule's geometry can be obtained. nih.govmdpi.com The magnitude of the three-bond proton-proton coupling constants (³JHH) is particularly informative, as it is related to the dihedral angle between the coupled protons through the Karplus equation. nih.gov For this compound, the coupling constants between the protons on C3 and C4 would provide critical information about the preferred staggered conformations (anti, gauche) around the C3-C4 bond.

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of atoms. To facilitate the formation of high-quality crystals suitable for X-ray analysis, it is often necessary to derivatize the parent molecule. nih.gov For this compound, derivatization of the carboxylic acid or amino group could be employed to enhance its crystallinity. The resulting crystal structure would provide unambiguous information about the bond lengths, bond angles, and torsion angles, thereby revealing the absolute and relative stereochemistry, as well as the preferred conformation in the solid state.

Influence of Stereochemistry on Molecular Recognition and Interactions

The specific three-dimensional arrangement of functional groups in a chiral molecule is critical for its interaction with other chiral entities, such as proteins and enzymes. mdpi.com The distinct stereoisomers of this compound will exhibit different binding affinities and specificities for biological targets due to the principles of stereoselectivity. The precise orientation of the amino, carboxyl, and methoxy (B1213986) groups will dictate how the molecule fits into a binding pocket and forms non-covalent interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. Therefore, a thorough understanding of the stereochemistry of this compound is a prerequisite for any investigation into its biological activity and molecular recognition processes.

Biological Interactions and Mechanistic Studies Non Clinical

Role as a Metabolite and Intermediary in Biochemical Pathways (e.g., Microbial Metabolism)

3-Amino-4-methoxypentanoic acid is a key constituent of glycopeptidolipids (GPLs), which are major components of the outer membrane of several non-tuberculous Mycobacterium species. nih.govfrontiersin.org These GPLs are not single molecules but rather a family of related structures that vary in their glycosylation, methylation, and acetylation patterns. nih.gov The core of these GPLs typically consists of a lipopeptide structure, which includes a fatty acyl chain linked to a short peptide. nih.gov

The general structure of the peptide core in many mycobacterial GPLs is D-phenylalanine-D-allo-threonine-D-alanine-L-alaninol. nih.govnih.gov However, variations exist, and in some species, different amino acids, including modified ones like this compound, are incorporated. For instance, in Mycobacterium xenopi, a serine-containing GPL has been identified, indicating variability in the peptide core. researchgate.net The biosynthesis of these non-proteinogenic amino acids is a specialized metabolic process. While the precise biosynthetic pathway for this compound has not been fully elucidated, it is understood that the synthesis of unusual amino acids in bacteria often involves modifications of common amino acid precursors. mdpi.com In mycobacteria, a significant portion of nitrogen metabolism is directed towards the synthesis of essential amino acids and other nitrogen-containing compounds necessary for survival, particularly within a host. nih.govnih.gov

Mechanistic Studies of Enzyme-Substrate/Inhibitor Interactions (e.g., Aminotransferases)

The synthesis of non-proteinogenic amino acids often involves the action of specialized enzymes, including aminotransferases. These enzymes are responsible for the transfer of an amino group from a donor molecule to a keto-acid acceptor, a key step in the biosynthesis of many amino acids. nih.gov While specific aminotransferases for the synthesis of this compound have not been characterized, the study of aminotransferases in Mycobacterium tuberculosis provides a model for how such enzymes function. For example, the aspartate aminotransferase Rv3722c is crucial for nitrogen distribution in this organism. nih.gov

The active sites of aminotransferases are highly specialized to bind their specific amino acid and keto-acid substrates. This binding is facilitated by a network of interactions with amino acid residues within the active site. The pyridoxal-5'-phosphate (PLP) cofactor is a key feature of these enzymes, forming a Schiff base intermediate with the amino acid substrate to facilitate the amino group transfer. wikipedia.org The specific residues that confer substrate specificity in the aminotransferase responsible for this compound synthesis remain to be identified.

The kinetics of enzyme-mediated reactions, such as those catalyzed by aminotransferases, are crucial for understanding their efficiency and role in metabolism. Kinetic studies would involve determining parameters like the Michaelis constant (Km) and the catalytic rate (kcat) for the substrates of the putative aminotransferase involved in this compound synthesis. Such studies have been performed for other mycobacterial enzymes, providing insights into their catalytic mechanisms.

At present, there is no available research detailing the investigation of covalent adduct formation or inactivation mechanisms specifically involving this compound.

Incorporation into Complex Biomolecules (e.g., Peptides, Glycopeptidolipids)

The primary known biological role of this compound is its incorporation into the structure of mycobacterial glycopeptidolipids (GPLs). nih.gov

Within the GPL molecule, this compound forms part of the peptide core. The biosynthesis of this core is a complex process mediated by NRPSs. nih.gov These enzymes have a modular structure, with each module responsible for the incorporation of a specific amino acid. The amino acid is first activated as an aminoacyl-adenylate and then tethered to the enzyme as a thioester. The growing peptide chain is then transferred from one module to the next, with each step adding a new amino acid. The specific NRPS module responsible for recognizing and incorporating this compound would possess a specialized binding pocket that accommodates the unique structure of this amino acid. The final lipopeptide is then released from the NRPS, often through the action of a terminal reductase domain. researchgate.net

The structure of the GPLs, including the specific amino acid composition of the peptide core, is critical for their function. These molecules are involved in various aspects of mycobacterial biology, including colony morphology, biofilm formation, and interactions with the host immune system. frontiersin.orgresearchgate.net The presence of the methoxy (B1213986) group on the this compound moiety likely influences the local conformation and physicochemical properties of the GPL, which in turn could affect its biological activities.

| Component | Description | References |

| Core Biomolecule | Glycopeptidolipid (GPL) | frontiersin.orgnih.gov |

| Peptide Core | Typically D-phenylalanine-D-allo-threonine-D-alanine-L-alaninol, but variable. Contains this compound in some species. | nih.govnih.govresearchgate.net |

| Biosynthesis Machinery | Non-ribosomal peptide synthetases (NRPSs) | nih.govresearchgate.net |

| Biological Role of GPL | Involved in colony morphology, biofilm formation, and host-pathogen interactions. | frontiersin.orgresearchgate.net |

Influence on Higher-Order Structures of Biopolymers

There is currently no available research data detailing the specific influence of this compound on the secondary, tertiary, or quaternary structures of biopolymers such as proteins or polysaccharides.

Exploration of Specific Molecular Targets and Pathways in Model Organisms (excluding clinical)

Information regarding the specific molecular targets and pathways affected by this compound in non-clinical model organisms has not been identified in the available scientific literature.

Computational and Theoretical Investigations of 3 Amino 4 Methoxypentanoic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and reactivity. For 3-amino-4-methoxypentanoic acid, QM methods would be essential for elucidating its fundamental chemical nature.

Density Functional Theory (DFT) is a powerful and widely used QM method for studying the electronic structure of molecules. mdpi.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for molecules of this size.

A DFT study of this compound would begin with a geometry optimization to find the lowest energy conformation, known as the ground state. This involves calculating the forces on each atom and adjusting the geometry until a minimum on the potential energy surface is reached. Functionals like B3LYP or those from the M06 suite, combined with basis sets such as 6-31G(d,p) or larger, are commonly used for optimizing the geometries of organic molecules containing nitrogen and oxygen. researchgate.netnih.gov

Transition state (TS) calculations are crucial for understanding reaction kinetics. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along a reaction coordinate. By locating the TS for a specific reaction (e.g., an intramolecular cyclization or a reaction with another molecule), the activation energy can be calculated. This provides a quantitative measure of the reaction rate. For this compound, this could be applied to study its degradation pathways or its synthesis mechanism. mdpi.com

Table 1: Illustrative Example of DFT-Calculated Energies for a Hypothetical Reaction This table is a hypothetical representation of data that would be generated from a DFT study.

| Species | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactant (this compound) | B3LYP/6-311+G(d,p) | -553.12345 | 0.0 |

| Transition State | B3LYP/6-311+G(d,p) | -553.08765 | +22.5 |

| Product | B3LYP/6-311+G(d,p) | -553.14567 | -13.9 |

Computational methods can reliably predict various spectroscopic properties, which is invaluable for structure verification and analysis.

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic shielding tensors for atoms like ¹H and ¹³C. illinois.edunih.gov These shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). acs.org The accuracy of these predictions has become a powerful tool in structural elucidation. acs.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

Circular Dichroism (CD): For chiral molecules like this compound, CD spectroscopy is a key technique. Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and their corresponding rotatory strengths, which allows for the simulation of the CD spectrum. This is particularly useful for determining the absolute configuration of a chiral center.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound This table is a hypothetical representation of data that would be generated from computational studies.

| Property | Atom/Group | Predicted Value (Illustrative) |

| ¹³C NMR Chemical Shift (ppm) | Carboxyl (C=O) | 175.4 |

| ¹H NMR Chemical Shift (ppm) | Amine (NH₂) | 2.9 |

| IR Frequency (cm⁻¹) | C=O Stretch | 1720 |

| IR Frequency (cm⁻¹) | N-H Stretch | 3350, 3450 |

| CD Cotton Effect (nm) | n → π* | +215 |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While QM methods are excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. numberanalytics.com MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes and interactions with the environment, such as a solvent. nih.gov

For a flexible molecule like this compound, with several rotatable bonds, numerous conformations are possible. MD simulations can explore the conformational landscape, identifying the most populated and energetically favorable shapes the molecule adopts in solution. nih.govoup.comnih.gov This is achieved by simulating the molecule for nanoseconds or longer in a box of explicit solvent molecules (e.g., water). acs.orgacs.org

Molecular Docking and Protein-Ligand Interaction Modeling (for mechanistic understanding)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is central to drug discovery and for understanding how small molecules might interact with biological targets. acs.org

If this compound were to be investigated as a potential ligand for a specific enzyme or receptor, molecular docking would be the first step. The process involves:

Obtaining a 3D structure of the target protein, usually from a database like the Protein Data Bank (PDB).

Defining the binding site or pocket on the protein.

Using a docking program (e.g., AutoDock, GOLD) to generate a multitude of possible binding poses of the ligand within the site. mdpi.com

Ranking these poses using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov

The results can provide hypotheses about the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the protein's amino acid residues. chomixbio.comacs.org This structural insight is foundational for understanding the mechanism of action. nih.govpnas.org

Table 3: Illustrative Example of a Molecular Docking Result This table is a hypothetical representation of data from a docking study of this compound with a target protein.

| Parameter | Value | Interacting Residues (Example) |

| Binding Affinity (kcal/mol) | -7.2 | |

| Hydrogen Bonds | 3 | Asp120, Ser150, Gln95 |

| Hydrophobic Interactions | 4 | Leu45, Val78, Ile100 |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to map out the complete pathway of a chemical reaction, offering insights that are often difficult to obtain experimentally. chemrxiv.org By combining QM methods like DFT with techniques for finding transition states, a detailed reaction mechanism can be constructed. mdpi.comnih.gov

For a reaction involving this compound, the process would involve:

Identifying the structures of the reactants, products, and any intermediates.

Calculating the transition state structure that connects these species.

Computing the activation energies for each step in the mechanism.

The step with the highest activation energy is the rate-determining step. This analysis can clarify the roles of different functional groups, such as the amine and carboxylic acid, in the reaction. For instance, one could investigate whether the amine acts as a nucleophile or a base, and how the methoxy (B1213986) group influences reactivity through electronic or steric effects.

pKa Prediction and Acidity/Basicity Studies

The pKa value quantifies the acidity of a functional group. For this compound, the key ionizable groups are the carboxylic acid (-COOH) and the amino group (-NH₂). Predicting their pKa values is essential for understanding the molecule's charge state at a given pH, which in turn affects its solubility, reactivity, and biological interactions.

Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent. nih.gov Implicit solvent models (like the Polarizable Continuum Model, PCM) are often used to simulate the effect of the solvent (e.g., water) without the high computational cost of explicit solvent molecules. clemson.edu The accuracy of pKa predictions depends heavily on the chosen computational level (DFT functional and basis set) and the solvation model. nih.govwikipedia.org The calculations must account for the different protonation states of the molecule (cationic, zwitterionic, anionic). umn.edu

Table 4: Illustrative Predicted pKa Values for this compound This table is a hypothetical representation of data from a pKa prediction study.

| Ionizable Group | Predicted pKa (in water) |

| Carboxylic Acid (-COOH) | ~4.2 |

| Amino Group (-NH₃⁺) | ~9.8 |

Advanced Analytical Methodologies in the Research of 3 Amino 4 Methoxypentanoic Acid

High-Resolution Mass Spectrometry for Structural Characterization and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural characterization of 3-Amino-4-methoxypentanoic acid. By providing highly accurate mass measurements, typically to within 5 ppm, HRMS allows for the determination of the elemental composition of the molecule and its fragments, confirming its chemical formula.

In mechanistic studies, HRMS is pivotal for identifying transient intermediates and stable products formed during chemical or enzymatic reactions. For instance, in studies involving enzyme inhibition, intact protein mass spectrometry can be used to observe the covalent modification of an enzyme by a reactive intermediate derived from the amino acid. A relevant study on a similar amino acid analogue, (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid, demonstrated that HRMS could identify the formation of an irreversible tight-binding adduct within the enzyme's active site. nih.gov This approach allows researchers to track the mass shift of the target protein, confirming the covalent binding of the inhibitor and providing insights into the reaction stoichiometry. By analyzing the mass of the modified protein, the exact molecular weight of the adduct can be determined, helping to propose a viable reaction mechanism. nih.gov

Table 1: Applications of HRMS in the Analysis of this compound

| Analytical Application | Information Obtained | Significance in Research |

|---|---|---|

| Structural Elucidation | Precise mass-to-charge (m/z) ratio, elemental composition. | Confirms the molecular formula and identity of the compound. |

| Fragmentation Analysis | Structural information from fragment ions (MS/MS). | Helps to piece together the molecular structure and connectivity. |

| Mechanistic Studies | Identification of reaction intermediates and covalent adducts. | Elucidates reaction pathways, such as enzyme inactivation mechanisms. nih.gov |

| Purity Assessment | Detection of low-level impurities with different elemental compositions. | Ensures the quality and reliability of the compound for further studies. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed three-dimensional structure and conformational dynamics of this compound in solution. While one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the basic carbon-hydrogen framework, two-dimensional (2D) NMR experiments are essential for unambiguous stereochemical and conformational assignment.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish through-bond connectivities, allowing for the assignment of all proton and carbon signals in the molecule. The crucial stereochemical and conformational information is derived from through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments. chemrxiv.org The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between two protons, making it highly sensitive to internuclear distances up to approximately 5 Å. youtube.com By measuring these distances between specific protons, the relative configuration of the chiral centers at C3 and C4 can be determined, and the preferred conformation of the molecule in solution can be modeled. nih.govmdpi.com For instance, a strong NOE between the proton at C3 and a proton at C4 would indicate their spatial proximity, helping to define the molecule's folded state. nih.gov

Table 2: Key 2D NMR Experiments for Analyzing this compound

| NMR Experiment | Type of Correlation | Information Yielded |

|---|---|---|

| COSY | ¹H-¹H through-bond | Establishes proton-proton spin coupling networks within the molecule. |

| HSQC/HMQC | ¹H-¹³C one-bond | Correlates protons directly to their attached carbons for carbon signal assignment. |

| HMBC | ¹H-¹³C long-range | Shows correlations between protons and carbons over two to three bonds, revealing molecular connectivity. |

| NOESY/ROESY | ¹H-¹H through-space | Measures internuclear distances to determine stereochemistry and molecular conformation in solution. chemrxiv.orgyoutube.com |

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Separation and Purity Assessment

Since this compound has two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). Chiral chromatography is the definitive method for separating these stereoisomers, assessing the enantiomeric and diastereomeric purity of a sample, and preparing enantiopure compounds. nih.govmz-at.de This is critical because different stereoisomers can exhibit vastly different biological activities. mz-at.de

Separation can be achieved through two main strategies:

Direct Separation: This involves the use of a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.gov CSPs create a chiral environment where the transient diastereomeric complexes formed between the analyte enantiomers and the CSP have different energies, leading to different retention times. chiralpedia.com For underivatized amino acids, macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly effective. sigmaaldrich.comchromatographytoday.com

Indirect Separation: This method involves derivatizing the amino acid with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column (e.g., silica (B1680970) gel in HPLC). nih.gov After separation, the chiral auxiliary can be removed to yield the pure enantiomers of the amino acid.

The choice between HPLC and GC depends on the volatility and thermal stability of the amino acid or its derivative. GC often requires derivatization to increase volatility.

Table 3: Comparison of Chiral HPLC and GC for Stereoisomer Analysis

| Technique | Principle | Advantages | Common Applications |

|---|---|---|---|

| Chiral HPLC | Separation of enantiomers/diastereomers in the liquid phase using a Chiral Stationary Phase (CSP) or by forming diastereomeric derivatives. chiralpedia.comsigmaaldrich.com | Wide applicability to non-volatile and thermally sensitive compounds; excellent for preparative separations. | Purity assessment and preparative separation of amino acid stereoisomers. |

| Chiral GC | Separation of volatile and thermally stable enantiomers in the gas phase using a CSP-coated capillary column. nih.gov | High resolution and sensitivity; fast analysis times. | Analysis of volatile amino acid derivatives. |

Spectroscopic Techniques for Mechanistic Interrogation

Investigating the reaction mechanisms of this compound requires techniques that can monitor changes in chemical structure over time. Stopped-flow UV/Vis and Fourier-transform infrared (FTIR) spectroscopy are powerful methods for this purpose.

Stopped-Flow UV/Vis Spectroscopy: This technique is designed to study the kinetics of fast reactions in solution, often on the millisecond timescale. libretexts.orgwikipedia.org It involves the rapid mixing of two reactants, after which the flow is abruptly stopped, and the reaction progress is monitored by measuring the change in absorbance or fluorescence at a specific wavelength. wikipedia.org In the context of this compound, this could be used to study the kinetics of its reaction with an enzyme or a chemical reagent, provided the reaction involves a change in a UV/Vis-active chromophore. researchgate.net By fitting the absorbance vs. time data, rate constants (k) for individual steps of the reaction mechanism can be determined. nih.govlibretexts.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of a molecule's functional groups. thermofisher.com While FTIR is excellent for confirming the presence of key functional groups (e.g., carboxylic acid, amine, ether) in this compound, its utility extends to mechanistic studies. By using in-situ techniques like Attenuated Total Reflection (ATR)-FTIR, one can monitor a reaction in real-time. rsc.org The appearance, disappearance, or shift of specific vibrational bands (e.g., the C=O stretch of the carboxyl group or the N-H bend of the amine) can be tracked to follow the consumption of reactants and the formation of intermediates and products, thus elucidating the reaction pathway. rsc.orgelsevierpure.com Furthermore, FTIR can sometimes distinguish between a racemic mixture and a pure enantiomer due to differences in their crystal lattice and hydrogen-bonding networks, which affect vibrational frequencies. thermofisher.comresearchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid |

| L-glutamate |

| L-proline |

| Ornithine |

| Pyridoxal (B1214274) 5'-phosphate |

| Pyridoxamine phosphate |

| Serine |

Future Research Directions and Potential As Research Tools

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and sustainable synthetic routes is paramount for enabling the widespread investigation of 3-Amino-4-methoxypentanoic acid. Currently, established synthetic pathways for this specific compound are not widely reported in the literature. However, drawing from general principles of organic chemistry and known syntheses of structurally related β-amino acids, several potential strategies can be envisioned.

One plausible approach involves the asymmetric synthesis from prochiral precursors. For instance, a Michael addition of a nitrogen nucleophile to a suitable α,β-unsaturated ester, followed by stereoselective reduction, could yield the desired product. The use of chiral catalysts or auxiliaries would be crucial in controlling the stereochemistry at the C3 and C4 positions.

Another promising avenue is the application of enzymatic catalysis. nih.gov Enzymes such as transaminases, which catalyze the transfer of an amino group to a keto acid, could potentially be engineered to accept a 4-methoxy-3-oxopentanoic acid substrate. nih.gov This biocatalytic approach offers the advantages of high stereoselectivity and environmentally benign reaction conditions. nih.gov

Future research in this area should focus on optimizing reaction conditions, exploring a variety of starting materials, and developing scalable processes. The ideal synthetic route would not only be high-yielding but also adhere to the principles of green chemistry, minimizing waste and the use of hazardous reagents.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Key Transformation | Potential Advantages | Key Challenges |

| Asymmetric Michael Addition | Conjugate addition of an amine to an α,β-unsaturated ester | Good control of stereochemistry | Synthesis of the chiral precursor |

| Reductive Amination | Reaction of a β-keto ester with an ammonia (B1221849) source and a reducing agent | Readily available starting materials | Control of multiple stereocenters |

| Enzymatic Synthesis | Transaminase-mediated amination of a keto-acid precursor | High enantioselectivity, mild conditions | Enzyme engineering for substrate specificity |

| From Chiral Pool | Derivatization of a naturally occurring chiral starting material | Pre-defined stereochemistry | Multi-step synthesis may be required |

Design and Synthesis of Chemically Modified Probes for Biological System Interrogation

The incorporation of unique functional groups makes this compound an attractive scaffold for the design of chemical probes. By attaching reporter molecules such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, derivatives of this amino acid could be used to investigate complex biological processes.

For example, a fluorescently labeled version of this compound could be used to visualize the localization and dynamics of peptides or proteins into which it has been incorporated. This would provide valuable insights into cellular trafficking, protein-protein interactions, and enzyme mechanisms. The methoxy (B1213986) group at the C4 position could also be modified to introduce other functionalities, further expanding the repertoire of potential probes.

Expansion of Mechanistic Understanding in Enzyme-Mediated Transformations

The study of how enzymes interact with and transform unnatural amino acids like this compound can significantly expand our understanding of enzyme specificity and catalysis. nih.gov β-aminopeptidases, for instance, are known to hydrolyze N-terminal β-amino acids and could be investigated for their activity on peptides containing this specific residue. nih.gov Such studies could reveal novel enzyme-substrate interactions and provide a basis for the design of new enzyme inhibitors or the engineering of enzymes with altered substrate specificities.

Furthermore, aminotransferases, a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, are crucial in amino acid metabolism. nih.gov Investigating the potential of these enzymes to catalyze the synthesis or degradation of this compound could provide valuable mechanistic insights into this important enzyme family. nih.gov

Exploration of its Role as a Chiral Building Block in Advanced Organic Synthesis

Chiral, non-proteinogenic amino acids are valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. nih.govnih.gov The defined stereochemistry of this compound makes it a potentially useful chiral synthon. Its amino and carboxylic acid functionalities provide handles for a variety of chemical transformations, while the stereocenters can be used to induce chirality in subsequent reaction steps.

The development of methods for the asymmetric synthesis of tailor-made amino acids is an active area of research. mdpi.comrsc.orgpurdue.edu The incorporation of this compound into peptidomimetics or other bioactive molecules could lead to compounds with enhanced stability, altered conformation, and novel biological activities. nih.gov

Computational Design of Functional Analogues and Mimetics

Computational methods are increasingly being used to design novel molecules with desired properties. nih.gov In the context of this compound, computational modeling could be employed to design analogues with improved biological activity or enhanced properties as research tools.

By performing in silico modifications to the structure of this compound and predicting their effects on factors such as binding affinity to a target protein or metabolic stability, researchers can prioritize the synthesis of the most promising candidates. nih.gov This approach can significantly accelerate the discovery and development of new functional molecules based on this unique amino acid scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.